



# Application Notes and Protocols: S 2160 Autofluorescence Eliminator Reagent

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **S 2160** Autofluorescence Eliminator Reagent is a ready-to-use solution designed to reduce or eliminate autofluorescence in fluorescence microscopy, particularly in immunohistochemistry (IHC) applications.[1][2][3] Autofluorescence is the natural emission of light by biological structures, such as lipofuscin, collagen, and elastin, which can obscure the signal from specific fluorescent probes, leading to decreased signal-to-noise ratios and potential misinterpretation of results.[4] This reagent is particularly effective in reducing lipofuscin-like autofluorescence, which is common in aged tissues, especially from the central nervous system of humans, monkeys, and rats.[2][3][5] The active component in this reagent is known to be Sudan Black B, a lipophilic dye that quenches the fluorescence of lipofuscin granules.[6]

## **Principle of Action**

Lipofuscin, often referred to as the "aging pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of long-lived cells, such as neurons and cardiac muscle cells.[7] It has a broad excitation and emission spectrum, which overlaps with many commonly used fluorophores, making it a significant source of background noise in fluorescence imaging.[2][3][5] The **S 2160** Autofluorescence Eliminator Reagent, a solution of Sudan Black B in 70% ethanol, is a lipophilic dye that binds to these lipofuscin granules. By masking these autofluorescent structures, the reagent effectively quenches their fluorescence, thereby improving the clarity and specificity of the intended fluorescent signal.[7][8]



## **Key Applications**

- Fluorescence Immunohistochemistry (IHC): The primary application is to reduce background autofluorescence in fluorescently stained tissue sections, enhancing the visualization of target antigens.[5]
- Neuroscience Research: Particularly useful for studies involving aged brain tissue from various species, where lipofuscin accumulation is prominent.[6][9][10][11]
- Studies on Neurodegenerative Diseases: Has been successfully used in research on conditions like Alzheimer's disease to improve the imaging of pathological markers.[12][13]
- General Fluorescence Microscopy: Can be applied to other tissues and cell types that exhibit high levels of autofluorescence.

## Experimental Protocols Standard Protocol for Post-Immunostaining Application

This is the manufacturer's recommended protocol for applying the reagent after the immunofluorescence staining is complete.[1][2]

#### Materials:

- S 2160 Autofluorescence Eliminator Reagent
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol
- Antifading mounting medium

#### Procedure:

- Following the completion of the immunofluorescence staining protocol, immerse the sections in PBS for 5 minutes.[1][2]
- Immerse the sections in 70% ethanol for 5 minutes.[1][2]



- Immerse the sections in S 2160 Autofluorescence Eliminator Reagent for 5 minutes.[1][2]
- Immerse the sections in three changes of 70% ethanol for 1 minute each to remove excess reagent.[1][2]
- Mount the sections using an antifading mounting solution.[1][2]

Note: The optimal incubation time with the Autofluorescence Eliminator Reagent may need to be determined by the user for each specific tissue and fluorescent probe combination.[2][5] Over-incubation can lead to quenching of the specific fluorescent signal.[5]

## **Example of an Optimized Protocol from a Peer-Reviewed Study**

This protocol provides a slightly modified procedure as used in a study on a syngeneic glioblastoma mouse model.[14]

#### Procedure:

- Perform immunofluorescent staining for the target proteins (e.g., Iba1 for microglia/macrophages and CD31 for vessels).[14]
- Apply the Autofluorescence Eliminator Reagent (Merck Millipore, 2160) according to the manufacturer's protocol.[14]
- Wash the slices and block with 1% casein in PBS for 30 minutes.[14]
- Incubate with primary antibodies for 2 hours at room temperature.[14]
- Wash with 0.5% casein in PBS.[14]
- Incubate with secondary antibodies for 90 minutes at room temperature.[14]
- Mount and image the slides.

### **Quantitative Data**



The **S 2160** Autofluorescence Eliminator Reagent's active ingredient is Sudan Black B. The following table summarizes the quantitative analysis of autofluorescence suppression by Sudan Black B treatment in formalin-fixed, paraffin-embedded human pancreatic tissue.[15][16]

Fluorescence Filter Setup	Autofluorescence Suppression (%)
DAPI (Blue)	65 - 95%
FITC (Green)	65 - 95%
TRITC (Red)	65 - 95%

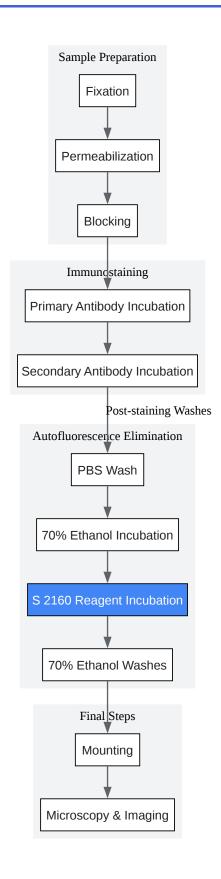
Data adapted from Wimmer et al., Histopathology, 2016.[15]

A review of the Chemicon 2160 reagent noted a marginal reduction of 5-10% in the specific immunofluorescent signal from Cy3 after treatment.

## Visualizations Experimental Workflow

The following diagram illustrates the typical workflow for immunofluorescence staining, incorporating the step for autofluorescence elimination.





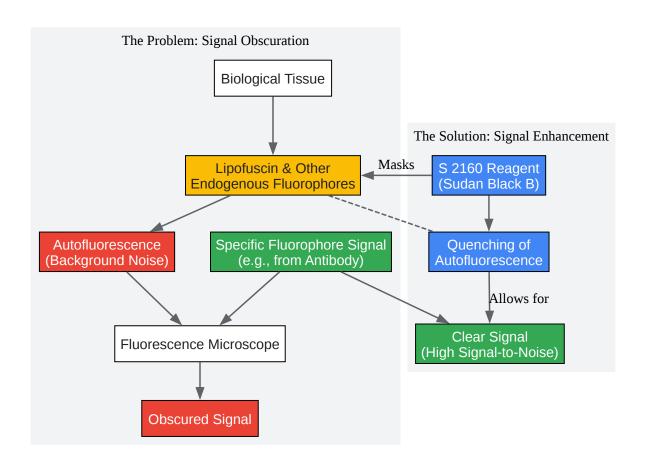
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Immunofluorescence workflow with autofluorescence elimination.



### **Logical Relationship of Autofluorescence Interference**

This diagram illustrates the logical relationship of how autofluorescence interferes with the desired fluorescent signal and how the **S 2160** reagent addresses this issue.



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Mechanism of autofluorescence interference and quenching.

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